molecular formula C11H13N3S B13275159 [(3-Methylphenyl)methyl](1,2,3-thiadiazol-4-ylmethyl)amine

[(3-Methylphenyl)methyl](1,2,3-thiadiazol-4-ylmethyl)amine

Cat. No.: B13275159
M. Wt: 219.31 g/mol
InChI Key: VAYZREUVMMZSFY-UHFFFAOYSA-N
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Description

(3-Methylphenyl)methylamine is a chemical compound with the molecular formula C11H13N3S and a molecular weight of 219.31 g/mol . This compound is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one sulfur atom. The compound also features a methylphenyl group attached to the thiadiazole ring via a methylene bridge.

Preparation Methods

The synthesis of (3-Methylphenyl)methylamine typically involves the reaction of 3-methylbenzyl chloride with 1,2,3-thiadiazole-4-methanamine under basic conditions . The reaction is carried out in an organic solvent such as dichloromethane or toluene, and a base such as sodium hydroxide or potassium carbonate is used to facilitate the reaction. The reaction mixture is stirred at room temperature for several hours, and the product is isolated by filtration and purified by recrystallization.

Chemical Reactions Analysis

(3-Methylphenyl)methylamine undergoes various chemical reactions, including:

Scientific Research Applications

(3-Methylphenyl)methylamine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of (3-Methylphenyl)methylamine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

(3-Methylphenyl)methylamine can be compared with other similar compounds, such as:

Properties

Molecular Formula

C11H13N3S

Molecular Weight

219.31 g/mol

IUPAC Name

1-(3-methylphenyl)-N-(thiadiazol-4-ylmethyl)methanamine

InChI

InChI=1S/C11H13N3S/c1-9-3-2-4-10(5-9)6-12-7-11-8-15-14-13-11/h2-5,8,12H,6-7H2,1H3

InChI Key

VAYZREUVMMZSFY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CNCC2=CSN=N2

Origin of Product

United States

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